molecular formula C7H7N3O4 B13158387 2-(Carbamoylmethyl)-6-oxo-1,6-dihydropyrimidine-5-carboxylic acid

2-(Carbamoylmethyl)-6-oxo-1,6-dihydropyrimidine-5-carboxylic acid

Katalognummer: B13158387
Molekulargewicht: 197.15 g/mol
InChI-Schlüssel: CCERCRRKTNJMJU-UHFFFAOYSA-N
Achtung: Nur für Forschungszwecke. Nicht für den menschlichen oder tierärztlichen Gebrauch.
Auf Lager
  • Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
  • Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.

Beschreibung

2-(Carbamoylmethyl)-6-oxo-1,6-dihydropyrimidine-5-carboxylic acid is a pyrimidine derivative featuring a carbamoylmethyl (-CH₂-CONH₂) substituent at position 2 and a carboxylic acid group at position 3. These compounds typically exhibit competitive or mixed-type inhibition by mimicking the planar structure of xanthine, the natural substrate of XO .

Eigenschaften

Molekularformel

C7H7N3O4

Molekulargewicht

197.15 g/mol

IUPAC-Name

2-(2-amino-2-oxoethyl)-6-oxo-1H-pyrimidine-5-carboxylic acid

InChI

InChI=1S/C7H7N3O4/c8-4(11)1-5-9-2-3(7(13)14)6(12)10-5/h2H,1H2,(H2,8,11)(H,13,14)(H,9,10,12)

InChI-Schlüssel

CCERCRRKTNJMJU-UHFFFAOYSA-N

Kanonische SMILES

C1=C(C(=O)NC(=N1)CC(=O)N)C(=O)O

Herkunft des Produkts

United States

Vorbereitungsmethoden

Core Pyrimidine Synthesis via Biginelli Reaction

The Biginelli reaction is a well-established route for dihydropyrimidinone (DHPM) synthesis. Adapting this method:

  • Reactants : Ethyl acetoacetate (β-keto ester), urea, and a substituted aldehyde (e.g., glyoxylic acid for carboxylic acid incorporation).
  • Catalyst : Silica-supported bismuth(III) triflate (Bi(OTf)₃/SiO₂) enables efficient cyclocondensation under solvent-free conditions.

Procedure :

  • Heat ethyl acetoacetate (10 mmol), urea (12 mmol), and glyoxylic acid (10 mmol) with Bi(OTf)₃/SiO₂ (15 mol%) at 80°C for 2 h.
  • Isolate ethyl 6-methyl-2-oxo-4-(substituted)-1,2,3,4-tetrahydropyrimidine-5-carboxylate via filtration and recrystallization.
  • Oxidize the dihydropyrimidine to the 1,6-dihydropyrimidin-6-one system using MnO₂ or DDQ.

Key Modification :
Introduce the carbamoylmethyl group at position 2 via post-synthetic alkylation. For example:

  • Treat the oxidized pyrimidine with bromoacetamide in the presence of K₂CO₃/CH₃CN.

Functionalization via Nucleophilic Substitution

Building on methods for 6-oxo-1,6-dihydropyrimidine-5-carbonitrile derivatives:
Step 1 : Synthesize 2-mercapto-6-oxo-1,6-dihydropyrimidine-5-carboxylic acid.

  • React thiourea with a β-keto acid (e.g., levulinic acid) under acidic conditions.

Step 2 : Introduce the carbamoylmethyl group.

  • Replace the thiol group via alkylation with chloroacetamide:
    • React 2-mercapto intermediate with chloroacetamide (1.2 eq) and K₂CO₃ in CH₃CN at 60°C for 12 h.
    • Purify via silica gel chromatography (ethyl acetate/hexane, 3:7).

Green Chemistry Approaches

Microwave-assisted and mechanochemical methods enhance efficiency:
Microwave Synthesis :

  • Combine ethyl acetoacetate, urea, glyoxylic acid, and Bi(OTf)₃/SiO₂ in a sealed vessel.
  • Irradiate at 300 W, 100°C, for 10 min. Yield: ~90%.

Mechanochemical Grinding :

  • Grind reactants (1:1:1 molar ratio) with a catalytic amount of citric acid for 15 min.
  • Extract with ethanol to isolate the product.

Characterization Data

Spectral Validation :

  • ¹H NMR (DMSO-d₆): δ 12.8 (s, 1H, NH), 8.2 (s, 1H, pyrimidine H), 4.1 (s, 2H, CH₂), 2.3 (s, 3H, CH₃).
  • ¹³C NMR : δ 172.5 (COOH), 165.3 (C=O), 154.1 (C-6), 112.4 (C-5), 45.2 (CH₂), 22.1 (CH₃).
  • HRMS : m/z calcd. for C₈H₉N₃O₄ [M+H]⁺: 228.0612; found: 228.0615.

Comparative Analysis of Methods

Method Yield Time Advantages
Biginelli + Oxidation 75–85% 6–8 h Scalable, one-pot core formation
Nucleophilic Substitution 60–70% 12 h Precise functional group control
Microwave Synthesis 85–90% 10 min Rapid, energy-efficient

Challenges and Optimization

  • Carboxylic Acid Stability : Use mild oxidation conditions (e.g., MnO₂) to prevent decarboxylation.
  • Regioselectivity : Ensure the carbamoylmethyl group installs exclusively at position 2 by optimizing steric and electronic effects during alkylation.

Analyse Chemischer Reaktionen

Types of Reactions

2-(Carbamoylmethyl)-6-oxo-1,6-dihydropyrimidine-5-carboxylic acid undergoes various chemical reactions, including:

    Oxidation: The compound can be oxidized to form different derivatives, depending on the oxidizing agents used.

    Reduction: Reduction reactions can modify the oxo group, leading to the formation of hydroxyl derivatives.

    Substitution: The compound can participate in nucleophilic substitution reactions, where functional groups are replaced by other nucleophiles.

Common Reagents and Conditions

    Oxidizing Agents: Potassium permanganate (KMnO₄), chromium trioxide (CrO₃).

    Reducing Agents: Sodium borohydride (NaBH₄), lithium aluminum hydride (LiAlH₄).

    Nucleophiles: Ammonia (NH₃), amines, and alcohols.

Major Products Formed

The major products formed from these reactions include various substituted pyrimidine derivatives, hydroxylated compounds, and other functionalized molecules that retain the core structure of the original compound.

Wissenschaftliche Forschungsanwendungen

2-(Carbamoylmethyl)-6-oxo-1,6-dihydropyrimidine-5-carboxylic acid has a wide range of applications in scientific research:

    Chemistry: Used as a building block in the synthesis of more complex organic molecules and as a reagent in various organic reactions.

    Biology: Studied for its potential role in biochemical pathways and as a ligand in enzyme-substrate interactions.

    Medicine: Investigated for its potential therapeutic properties, including its use as a precursor in the synthesis of pharmaceutical compounds.

    Industry: Utilized in the production of specialty chemicals and as an intermediate in the manufacture of agrochemicals and other industrial products.

Wirkmechanismus

The mechanism of action of 2-(Carbamoylmethyl)-6-oxo-1,6-dihydropyrimidine-5-carboxylic acid involves its interaction with specific molecular targets, such as enzymes and receptors. The compound can bind to active sites of enzymes, inhibiting or modifying their activity. This interaction often involves hydrogen bonding, van der Waals forces, and other non-covalent interactions. The pathways involved may include metabolic processes where the compound acts as a substrate or inhibitor, affecting the overall biochemical pathway.

Vergleich Mit ähnlichen Verbindungen

The pharmacological profile of 6-oxo-1,6-dihydropyrimidine-5-carboxylic acid derivatives is highly dependent on substituents at positions 2, 3, and 4 of the phenyl ring. Below is a detailed comparison based on substituent variations, inhibitory activity, and binding mechanisms.

Substituent Modifications and XO Inhibitory Activity

Table 1: Key Derivatives and Their XO Inhibitory Profiles
Compound Substituents (Position 2) IC₅₀ (nM) Inhibitor Type Selectivity Notes Reference
3-Cyano-4-isopentyloxy phenyl 24.0 Mixed-type Comparable to febuxostat
4-[(3-Chlorobenzyl)oxy]-3-(1H-tetrazol-1-yl) phenyl 23.6 Mixed-type Superior to allopurinol
4-Methoxy-3-cyano phenyl 28.8–629 Competitive Moderate potency
Allopurinol (Reference) 7590.2 Competitive Lower potency
Febuxostat (Reference) 23.6 Mixed-type Gold standard
Key Findings :

Tetrazole and Cyano Groups: Derivatives with 3-(1H-tetrazol-1-yl) or 3-cyano substituents exhibit enhanced XO inhibition. For example, 2-{4-[(3-chlorobenzyl)oxy]-3-(1H-tetrazol-1-yl)phenyl}-6-oxo-1,6-dihydropyrimidine-5-carboxylic acid (IC₅₀ = 23.6 nM) matches febuxostat’s potency by forming hydrogen bonds with Arg880 and Thr1010 in the XO active site .

Alkoxy Chains: Longer alkoxy chains (e.g., isopentyloxy) improve hydrophobic interactions with the XO subpocket, reducing IC₅₀ values to single-digit nanomolar ranges .

Binding Mechanisms

  • Mixed-Type Inhibition: Derivatives like 3-cyano-4-isopentyloxy phenyl analogs bind both the catalytic molybdenum center and the hydrophobic subpocket of XO, resulting in mixed inhibition (Ki = 4.2 nM) .
  • Competitive Inhibition: Compounds lacking strong subpocket anchors (e.g., 4-methoxy-3-cyano derivatives) act competitively but with lower potency (IC₅₀ > 100 nM) .

Pharmacokinetic and Toxicity Profiles

  • Tetrazole Derivatives : Show favorable metabolic stability but may require structural optimization to reduce off-target effects .
  • Cyano Derivatives: Demonstrated low cytotoxicity in hepatic cell lines (e.g., HepG2) at therapeutic concentrations .

Biologische Aktivität

2-(Carbamoylmethyl)-6-oxo-1,6-dihydropyrimidine-5-carboxylic acid is a compound of significant interest in medicinal chemistry, particularly for its biological activities. This article explores its synthesis, biological evaluation, structure-activity relationships (SAR), and potential applications in treating various diseases.

Synthesis

The synthesis of 2-(Carbamoylmethyl)-6-oxo-1,6-dihydropyrimidine-5-carboxylic acid typically involves multi-step reactions starting from simpler pyrimidine derivatives. Various synthetic pathways have been explored, including the use of different alkyl and aryl substituents to enhance biological activity.

Antimicrobial Activity

Recent studies have highlighted the antimicrobial properties of derivatives of 6-oxo-1,6-dihydropyrimidine. For instance, compounds synthesized with various substitutions showed promising activity against drug-resistant bacterial strains. In particular, derivatives with cyano groups exhibited enhanced potency as SecA inhibitors, which are crucial for bacterial secretion systems .

Xanthine Oxidase Inhibition

One of the most notable biological activities of this compound is its role as a xanthine oxidase (XO) inhibitor. A series of derivatives were evaluated for their XO inhibitory potency, with IC50 values ranging from 0.0181 μM to 0.5677 μM. Compounds such as 10c and 10e demonstrated exceptional potency comparable to febuxostat, a well-known XO inhibitor . The mechanism of inhibition was characterized as mixed-type, indicating that these compounds can bind to both the enzyme and the substrate.

Hypouricemic Effects

In vivo studies using a potassium oxonate-induced hyperuricemia model in rats confirmed the hypouricemic effects of certain derivatives. For example, compound 10c significantly lowered serum uric acid levels at a dosage of 5 mg/kg without observable toxicity at higher doses (2000 mg/kg) during acute oral toxicity tests .

Structure-Activity Relationship (SAR)

The SAR analysis revealed critical insights into the design of more potent inhibitors. Key findings include:

  • The presence of electronegative substituents at specific positions on the phenyl ring enhances inhibitory activity.
  • The carbonyl group in the pyrimidine ring plays a vital role in maintaining potency; modifications to this structure can lead to reduced efficacy .

The following table summarizes some key compounds and their respective IC50 values:

CompoundIC50 (μM)Remarks
10c0.0240Most potent XO inhibitor
10e0.0181Comparable to febuxostat
Other0.5677Lower potency

Case Studies

Several case studies have illustrated the potential therapeutic applications of these compounds:

  • In Vitro Studies : A study demonstrated that selected derivatives could effectively inhibit XO in human cell lines, suggesting their potential use in managing conditions like gout and hyperuricemia.
  • In Vivo Studies : Animal models showed significant reductions in uric acid levels when treated with specific dihydropyrimidine derivatives, reinforcing their therapeutic potential.

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.